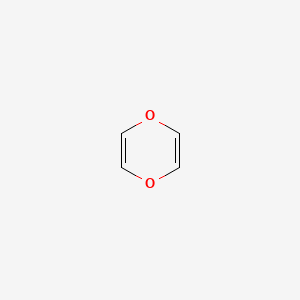

1,4-Dioxin

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

1,4-dioxine is an oxacycle that is 4H-pyran in which the methylene group at position 4 is replaced by an oxygen. Non-aromatic.

Wissenschaftliche Forschungsanwendungen

Bioremediation of Contaminated Waters

1,4-Dioxane, a contaminant in groundwater and drinking water, poses challenges for efficient cleanup due to its unique chemical properties. Recent advances in bioremediation and monitoring tools have been significant in addressing these challenges. Studies have proposed next steps in 1,4-dioxane bioremediation research, emphasizing the need to understand treatment mechanisms, especially in contaminant mixtures, to meet practical needs (Zhang, Gedalanga, & Mahendra, 2017).

Degradation in Water Treatment

The UV/Hydrogen Peroxide Process has been explored for the degradation of 1,4-dioxane in dilute aqueous solutions. This study aimed at complete mineralization of 1,4-dioxane and understanding the degradation mechanism, including byproducts and intermediates (Stefan & Bolton, 1998).

Advanced Oxidation Processes

Advanced oxidation processes have been investigated for the degradation of 1,4-dioxane in various contexts, such as in the nuclear industry and textile wastewater. These studies have shown that processes like UV and hydrogen peroxide treatments can effectively degrade 1,4-dioxane (Chitra, Paramasivan, Cheralathan, & Sinha, 2012).

Effect of pH on Degradation Efficiency

Research has shown that the pH significantly affects the efficiency of advanced oxidation technologies in degrading 1,4-dioxane. Neutral pH conditions were found to be the most effective for these processes (Vescovi, Coleman, & Amal, 2010).

Fenton Treatment Optimization

The Fenton treatment of 1,4-dioxane, which involves a chemical reaction that uses hydrogen peroxide and iron salts, has been optimized for the removal of 1,4-dioxane and monitoring its degradation route. The study also assessed the enhancement of the solution's biodegradability (Merayo, Hermosilla, Cortijo, & Blanco, 2014).

Treatment Technologies Overview

An overview of the treatment technologies available for 1,4-dioxane, including their fundamentals and field applications, has been provided. This information is vital for addressing 1,4-dioxane in contaminated sites or drinking water supplies (Otto & Nagaraja, 2007).

Occurrence and AOPs for Treatment

1,4-Dioxane's occurrence in groundwater and its classification as a probable human carcinogen highlights the need for efficient treatment methods. Advanced Oxidation Processes (AOPs) have been identified as the only proven technology for its treatment (Zenker, Borden, & Barlaz, 2003).

Eigenschaften

CAS-Nummer |

290-67-5 |

|---|---|

Produktname |

1,4-Dioxin |

Molekularformel |

C4H4O2 |

Molekulargewicht |

84.07 g/mol |

IUPAC-Name |

1,4-dioxine |

InChI |

InChI=1S/C4H4O2/c1-2-6-4-3-5-1/h1-4H |

InChI-Schlüssel |

KVGZZAHHUNAVKZ-UHFFFAOYSA-N |

SMILES |

C1=COC=CO1 |

Kanonische SMILES |

C1=COC=CO1 |

Andere CAS-Nummern |

290-67-5 |

Synonyme |

1,4-dioxin p-dioxin |

Herkunft des Produkts |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

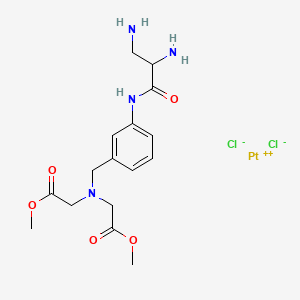

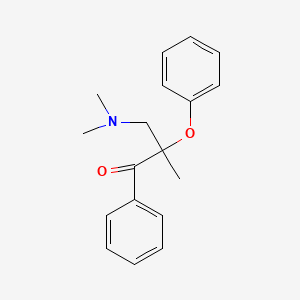

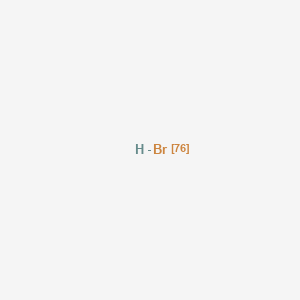

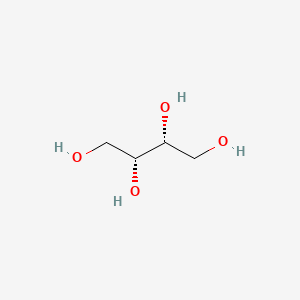

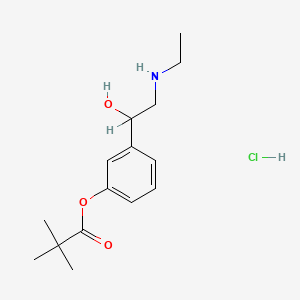

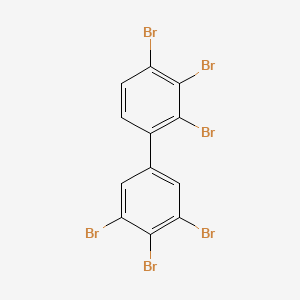

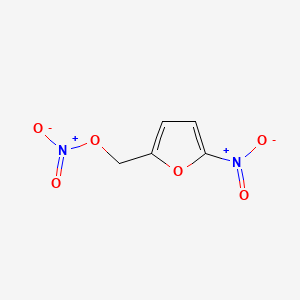

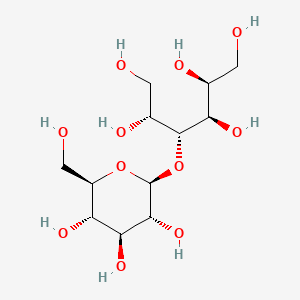

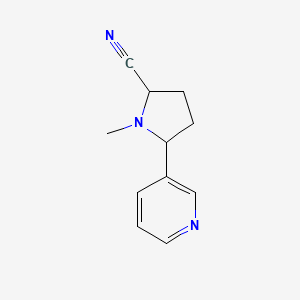

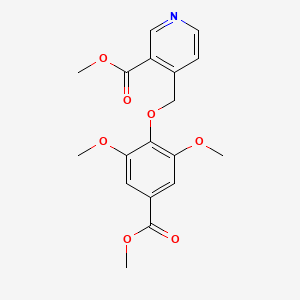

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![9-Amino-12-(2-amino-1-hydroxy-2-oxoethyl)-4-methoxy-10,13-dioxo-2-oxa-11,14-diazatricyclo[15.2.2.13,7]docosa-1(19),3,5,7(22),17,20-hexaene-15-carboxylic acid](/img/structure/B1195320.png)